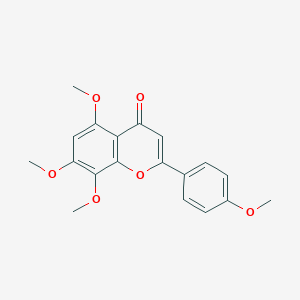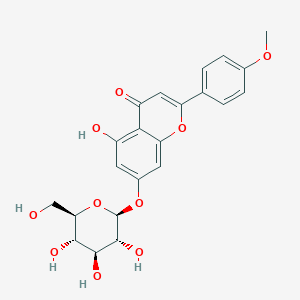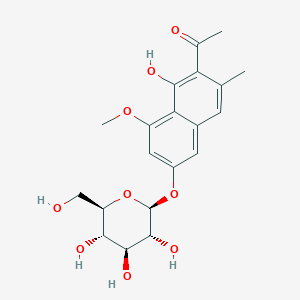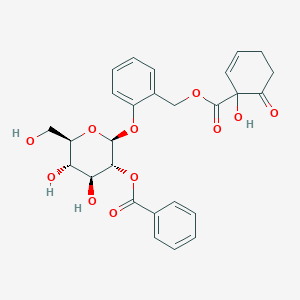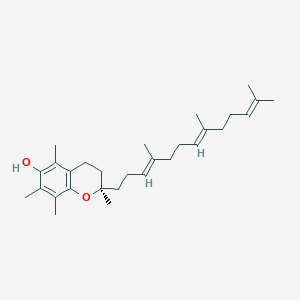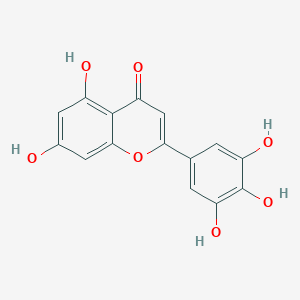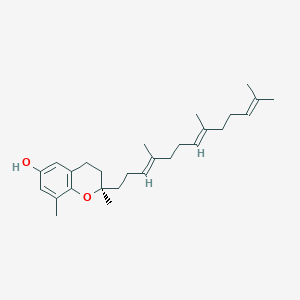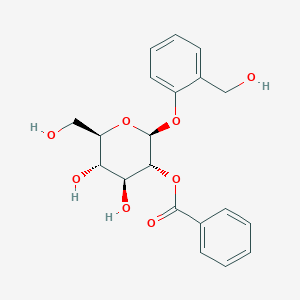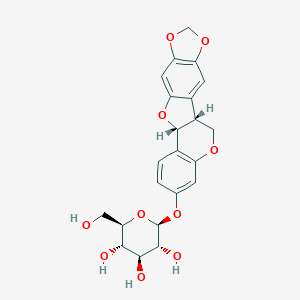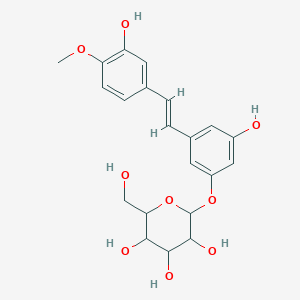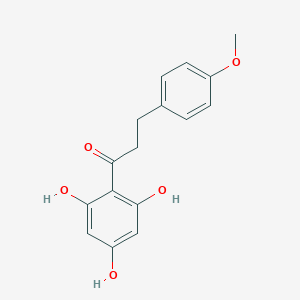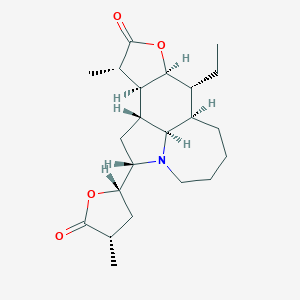
Tuberostemonina
Descripción general
Descripción
La tuberstemonina es un alcaloide natural que se encuentra en las raíces de las plantas pertenecientes al género Stemona, particularmente Stemona tuberosa. Este compuesto ha despertado un gran interés debido a sus diversas actividades biológicas, incluidas las propiedades antimaláricas, antitusivas y antiinflamatorias .
Aplicaciones Científicas De Investigación
La tuberstemonina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los alcaloides.
Mecanismo De Acción
La tuberstemonina ejerce sus efectos a través de múltiples mecanismos:
Actividad Antimalárica: Se dirige a las reductasas de ferredoxina-NADP+ de Plasmodium falciparum, interrumpiendo el equilibrio redox del parásito y provocando su muerte.
Actividad Antitusiva: El compuesto modula el reflejo de la tos al actuar sobre receptores específicos en el sistema respiratorio.
Actividad Antiinflamatoria: La tuberstemonina inhibe la expresión de mediadores inflamatorios, reduciendo la inflamación.
Análisis Bioquímico
Biochemical Properties
Tuberostemonine interacts with various biomolecules, contributing to its diverse biological activities. It is known to target Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR), an enzyme crucial for the survival of malaria-causing parasites
Cellular Effects
Tuberostemonine has been shown to have significant effects on cellular processes. For instance, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . This suggests that Tuberostemonine can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tuberostemonine involves its interaction with various biomolecules. For example, it has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts, thereby influencing the PI3K-dependent AKT and ERK pathways . This suggests that Tuberostemonine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that Tuberostemonine exhibits dose-dependent inhibitory effects
Dosage Effects in Animal Models
The effects of Tuberostemonine vary with different dosages in animal models. For instance, it has been shown to have antitussive activity in mice, with the effects being dose-dependent
Metabolic Pathways
It is known to influence the PI3K-dependent AKT and ERK pathways This could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is known to be absorbed in the intestines and distributed throughout the body
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la tuberstemonina involucra varios pasos, comenzando con un derivado de hidroindolinona obtenido a partir de L-tirosina protegida con carbobenzoxi. Los pasos clave incluyen el uso de catalizadores de rutenio para la metatésis de cierre de anillo de azepina, la isomerización de alquenos y el intercambio propenil-vinilo de metatésis cruzada. El enlace estereoselectivo de un anillo de gamma-butirolactona a una estructura central de tetráciclo se logra utilizando un ortoéster bicíclico [3.2.1]octano lithiado asimétrico .
Métodos de Producción Industrial: La extracción industrial de la tuberstemonina de fuentes vegetales implica reflujo del material vegetal con etanol, seguido de concentración y elución con resina macroporosa para aislar el alcaloide .
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
La tuberstemonina es parte de la familia de alcaloides de Stemona, que incluye compuestos como la stemonina, la stemonidina y la stemonamina. Estos compuestos comparten una estructura central similar de pirroloazepina pero difieren en sus cadenas laterales y grupos funcionales . La tuberstemonina es única debido a sus potentes actividades antimaláricas y antitusivas, que no son tan pronunciadas en otros alcaloides de Stemona .
Compuestos Similares:
- Stemonina
- Stemonidina
- Stemonamina
Propiedades
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988496 | |
| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20460-41-7, 6879-01-2 | |
| Record name | Stemonine (C22 alkaloid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20460-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberostemonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


